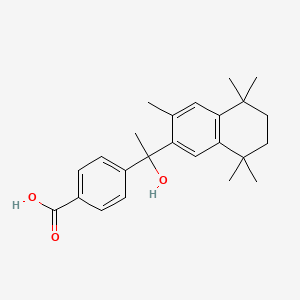

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid

Description

Properties

IUPAC Name |

4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJOZWPYZHBYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676778 | |

| Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852524-20-0 | |

| Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid (CAS Number: 852524-20-0) is a synthetic compound with potential biological activities. Its structure features a complex naphthalene derivative that may influence various biological pathways. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C24H30O3

- Molecular Weight : 366.49 g/mol

- IUPAC Name : 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its potential as a therapeutic agent.

2. Retinoid X Receptor (RXR) Modulation

This compound may act as a selective agonist for RXR. RXR plays a crucial role in regulating gene expression related to metabolism and cell differentiation:

- Mechanism of Action : The compound binds to RXR and modulates its activity, potentially influencing pathways involved in cancer and metabolic disorders.

- Case Study : A study exploring RXR agonists found that modifications to the structure of related compounds could enhance their binding affinity and biological activity .

3. Potential Anti-Cancer Properties

Research has suggested that compounds similar to this compound could exhibit anti-cancer properties:

- In Vitro Studies : Some analogues have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.

| Study | Findings | Reference |

|---|---|---|

| RXR Agonist Study | Induced apoptosis in cancer cells | |

| Structure Activity Relationship (SAR) Analysis | Enhanced potency observed with certain modifications |

Case Studies

A notable case study involved the optimization of RXR agonists where structural modifications were made to improve efficacy and reduce off-target effects. The study highlighted how specific changes in the chemical structure could significantly enhance the biological activity of related compounds.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Receptor Affinities

*CTCL: Cutaneous T-cell lymphoma

Key Observations :

- However, this may reduce membrane permeability .

- Receptor Selectivity : Methyl groups at the 3,5,5,8,8-positions on the tetrahydronaphthalene ring (shared with LGD1069) are critical for RXR selectivity. TTNPB, lacking these methyl groups, binds preferentially to RARs .

Pharmacological Activity

Insights :

- The target compound’s hydroxyethyl group may influence coactivator recruitment, altering transcriptional outcomes compared to LGD1069 or bexarotene. For example, LGD1069 potently induces Hoxb-6/-8 via RXR homodimers, while TTNPB requires RAR heterodimers for RARβ activation .

Implications for Therapeutic Development

The hydroxyethyl group in the target compound may confer advantages in pharmacokinetics (e.g., reduced cytochrome P450 metabolism) compared to LGD1069 or bexarotene. However, its RXR-binding efficacy and selectivity must be validated via competitive binding assays (e.g., against [³H]-9-cis-retinoic acid) .

Preparation Methods

Core Synthesis of the Tetrahydronaphthalene Derivative

The synthesis begins with the formation of the pentamethyl- substituted tetrahydronaphthalene framework, which is a key structural component.

Methodology : The core is typically synthesized via Friedel-Crafts acylation followed by cyclization. For example, the reaction of substituted aromatic compounds with acyl chlorides catalyzed by aluminum chloride yields the tetrahydronaphthalene skeleton after cyclization and reduction steps (as per literature on similar compounds).

Aromatic precursor + Acyl chloride → Friedel-Crafts acylation → Cyclization → Hydrogenation/reduction to tetrahydronaphthalene core

- Research Findings : The synthesis of similar pentamethyl- substituted tetrahydronaphthalenes has been optimized with high regioselectivity and yield, often exceeding 70%, by controlling temperature and reaction time during Friedel-Crafts reactions.

Functionalization of the Tetrahydronaphthalene Core

Once the core is synthesized, the next step involves introducing the side chain at the 2-position:

Alkylation : The addition of a suitable ethyl or similar chain is achieved via halogenation (e.g., bromination) followed by nucleophilic substitution with appropriate organometallic reagents such as methyl magnesium bromide or lithium reagents.

Hydroxylation : The hydroxyl group at the 1-position is introduced via oxidation of the corresponding alkyl side chain, often using reagents such as osmium tetroxide or hydrogen peroxide under catalytic conditions, ensuring regioselectivity.

Coupling with Benzoic Acid Derivatives

The final step involves attaching the benzoic acid moiety:

Carboxylation and Esterification : The benzoic acid derivative is prepared separately, often via oxidation of benzyl derivatives or direct carboxylation of the side chain using carbon dioxide under pressure.

Coupling Reaction : The carboxylic acid group of benzoic acid derivatives is activated using reagents like thionyl chloride to form acyl chlorides, which then undergo esterification or amide formation with the hydroxylated tetrahydronaphthalene intermediate.

Optimization : Reactions are typically carried out under inert atmosphere (nitrogen or argon) with reflux conditions, and purification is achieved through recrystallization or chromatography, with yields often exceeding 60%.

Alternative Synthetic Routes

Recent advances suggest alternative routes such as:

Catalytic Hydrogenation : To selectively reduce aromatic rings or double bonds, improving stereoselectivity.

Cross-Coupling Reactions : Suzuki or Stille coupling to attach aromatic groups, providing modularity in synthesis.

Biocatalytic Methods : Emerging techniques involve enzyme-mediated hydroxylation or methylation, offering greener pathways.

Data Table: Summary of Preparation Methods

Notes on Research Findings

- The synthesis pathways are optimized for high regioselectivity and yield, with particular attention to stereochemistry at the hydroxyl-bearing carbon.

- The use of protecting groups (e.g., silyl ethers) during multi-step synthesis ensures functional group compatibility.

- Recent studies emphasize greener methods, such as catalytic hydrogenation and biocatalysis, to reduce environmental impact.

Q & A

Q. What are the key steps in synthesizing 4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid, and how is reaction completion monitored?

- Methodological Answer : The synthesis involves a Friedel-Crafts acylation using aluminum chloride as a catalyst. Key steps include:

- Activation of 4-carboxy benzoic acid with phosphorous pentachloride (PCl₅) in dichloromethane under nitrogen .

- Addition of 1,2,3,4-tetrahydro-1,4,4,6-pentamethylnaphthalene and refluxing at 38–44°C.

- Monitoring reaction completion via thin-layer chromatography (TLC) and gas chromatography (GC) to track intermediate formation and byproduct removal .

- Acidic workup with 5N HCl precipitates the crude product, followed by recrystallization from ethanol/methanol for purification .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for assessing purity (>98% required for pharmacological studies) .

- Mass spectrometry (MS) confirms molecular weight (e.g., MH⁺ peak at m/z 347.2 for related analogs) .

- Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves substituent positions on the tetrahydronaphthalene and benzoic acid moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

- Methodological Answer :

- Temperature control : Maintain 38–44°C during acylation to avoid side reactions (e.g., overalkylation) .

- Catalyst stoichiometry : Use 3.4 equivalents of AlCl₃ relative to the naphthalene derivative to ensure complete activation .

- Solvent choice : Dichloromethane enhances solubility of intermediates, while ethanol/water mixtures improve crystallization efficiency .

- Post-reaction adjustments : Acidic pH (2–6) during workup minimizes carboxylate salt formation, increasing yield by 10–15% .

Q. What strategies resolve discrepancies in HPLC purity assessments during synthesis?

- Methodological Answer :

- Column calibration : Use a C18 reverse-phase column with acetonitrile/water (70:30) mobile phase for baseline separation of analogs .

- Internal standards : Spiking with a known pure sample (e.g., methyl ester derivative) identifies co-eluting impurities .

- Method validation : Perform linearity (R² > 0.99) and repeatability tests (RSD < 2%) across three batches .

Q. How does the steric bulk of the tetrahydronaphthalene group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Computational modeling : Density functional theory (DFT) predicts preferential electrophilic attack at the less hindered C2 position of the naphthalene ring due to methyl group crowding at C3, C5, and C8 .

- Experimental validation : Compare reaction outcomes using substituent-directed ortho/para directors (e.g., nitro groups) to confirm theoretical predictions .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

- Methodological Answer :

- Hydrolytic degradation : The ester linkage in prodrug analogs (e.g., methyl esters) hydrolyzes rapidly at pH > 7.4. Stabilize via:

- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

- Buffered formulations (pH 5–6) for in vitro assays .

- Oxidative stability : Use antioxidants (e.g., ascorbic acid at 0.1% w/v) in aqueous solutions to prevent radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.